molecular formula C14H15NO2 B12876423 Ethyl 5-(p-tolyl)furan-2-carbimidate

Ethyl 5-(p-tolyl)furan-2-carbimidate

Cat. No.: B12876423
M. Wt: 229.27 g/mol
InChI Key: KPCSJPZHMGSPTJ-UHFFFAOYSA-N
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Description

Ethyl 5-(p-tolyl)furan-2-carbimidate is an organic compound with the chemical formula C14H15NO2. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(p-tolyl)furan-2-carbimidate typically involves the reaction of ethyl furan-2-carboxylate with p-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(p-tolyl)furan-2-carbimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(p-tolyl)furan-2-carbimidate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(p-tolyl)furan-2-carbimidate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 5-(p-tolyl)furan-2-carbimidate include other furan derivatives such as:

  • Ethyl furan-2-carboxylate
  • 5-(p-tolyl)furan-2-carboxylic acid
  • 2-(p-tolyl)furan

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the furan ring with the p-tolyl group and carbimidate functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 5-(4-methylphenyl)furan-2-carboximidate

InChI

InChI=1S/C14H15NO2/c1-3-16-14(15)13-9-8-12(17-13)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3

InChI Key

KPCSJPZHMGSPTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(O1)C2=CC=C(C=C2)C

Origin of Product

United States

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